molecular formula C7H6INO2 B144240 Methyl 2-iodoisonicotinate CAS No. 134579-47-8

Methyl 2-iodoisonicotinate

Cat. No.: B144240
CAS No.: 134579-47-8
M. Wt: 263.03 g/mol
InChI Key: XXOKMYMXDALOEN-UHFFFAOYSA-N
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Description

Methyl 2-iodoisonicotinate, also known as this compound, is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiopharmaceutical Applications

Methyl 2-iodoisonicotinate has been studied for its potential in the synthesis of radiotracers like 2-[123I]-iodoisonicotinic acid hydrazide. These radiotracers have potential applications in Single Photon Emission Computed Tomography (SPECT), especially for differential diagnosis of intracranial masses such as tuberculoma versus glioma, and in diagnosing central nervous system tuberculosis in immunosuppressed subjects (Somawardhana et al., 1991).

Molecular Docking and Drug Design

Research into methyl 2-chloro 4-iodonicotinate (a related compound) has revealed its potential in drug design, particularly for treating pulmonary fibrosis. Quantum chemical calculations and molecular docking analyses have shown that this molecule can interact effectively with biological targets, indicating its potential for medicinal applications (Pandimeena et al., 2022).

Applications in Organic Synthesis

This compound has been used as a starting material in the synthesis of N-substituted nicotinamides and pyridyl-glyoxylamides, which have potential biological importance. These compounds are synthesized through palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, indicating its utility in organic synthesis (Takács et al., 2007).

Photodynamic Therapy and Tumor Imaging

Studies on derivatives of methyl 3-(1'-m-iodobenzyloxyethyl)-3-devinylpyropheophorbide-a, which are related to this compound, have shown potential in tumor imaging and photodynamic therapy. These compounds, especially when iodine-labeled, have shown promise as multimodality agents, combining diagnostic and therapeutic capabilities in a "see and treat" approach for tumors (Pandey et al., 2005).

Drug Delivery Systems

Functionalized carbon nanotubes have been studied for their potential in drug delivery, with specific focus on compounds like 2-methylheptylisonicotinate. These studies suggest that such nanotube-supported systems could enhance the solubility and delivery efficacy of drugs within biological systems, demonstrating the relevance of this compound and its derivatives in nanomedicine (Saikia & Deka, 2011).

Safety and Hazards

Methyl 2-iodoisonicotinate is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

methyl 2-iodopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOKMYMXDALOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158814
Record name Methyl 2-iodoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134579-47-8
Record name Methyl 2-iodoisonicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134579478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-iodoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-pyridine-4-carboxylic acid (5 g, 31.7 mmol) in butan-2-one (150 ml) was heated under reflux with sodium iodide for 6 h to afford the 2-iodo-isonicotinic acid (7.3 g, 92.4% yield) following extractive aqueous workup. This material was dissolved in THF (50 ml) and esterified with fresh etheral diazomethane solution (44 ml, 0.55 mol/l). After evaporation of the solvent and filtration through a pad of silica gel, [elution with CH2Cl2/(2M NH3 MeOH)=19:1] the title compound (2.3 g, 44%) was obtained as a dark yellow oil. MS: m/e=263.0 (M1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 2-iodo-isonicotinic acid (can be prepared according to J. Med. Chem. (19) 490, 1976) (24.9 g, 100 mmol) in methanol (100 mL) was added sulfuric acid (concentrated, 11 mL, 205 mmol) and the mixture was stirred at ambient temperature for 5 days followed by heating to reflux for 3 h. The reaction mixture was cooled to ambient temperature, concentrated and poured into ice cold aqueous sodium hydrogencarbonate (half-saturated) and was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated. Purification by chromatography (SiO2, heptane:ethyl acetate=85:15 to 80:20) afforded the title compound (20.4 mg, 77%) as a light yellow solid. MS: m/e=263.0 [M]+.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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